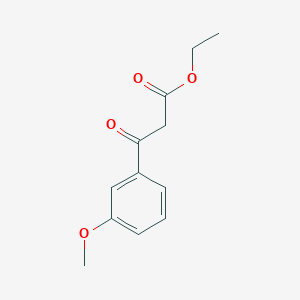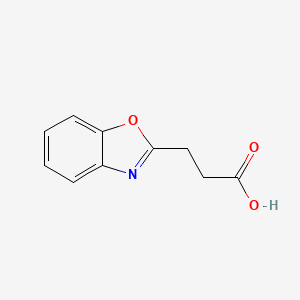
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be related to the synthesis of "Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate" . Another study discusses the synthesis and antioxidant activity of some 2-Methoxyphenols derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods . A study also discusses the electron density distribution of a similar compound determined by single-crystal X-ray refinements .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate” are not available, there are studies discussing the reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a study discusses the electron density distribution, laplacian of electron density, and critical points of a similar compound .Applications De Recherche Scientifique
Application in Cancer Research
- Specific Scientific Field : Cancer Research
- Summary of the Application : The compound (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, which is structurally similar to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application or Experimental Procedures : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Summary of Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). No striking change in the positioning of the interacting residues was recorded before and after the MD simulations. Based on these studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application in Diabetes Research
- Specific Scientific Field : Diabetes Research
- Summary of the Application : A novel series of pyridazine-triazole hybrid molecules, which are structurally similar to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, were prepared and evaluated as inhibitors of rat intestinal α-glucosidase enzyme . This enzyme plays a crucial role in the digestion and absorption of carbohydrates. Inhibiting this enzyme slows down carbohydrate digestion, stabilizes blood glucose level, and consequently prevents hyperglycemia in diabetic patients .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their inhibitory activity against α-glucosidase was evaluated. Among all newly synthesized compounds, one compound (referred to as 10k in the study) showed good inhibition in the series with an IC50 value of 1.7 µM, which is 100 times stronger than the positive control, acarbose . The docking studies showed that the triazole ring plays an important role in the binding interactions with the active site .
- Summary of Results or Outcomes : The compound 10k showed strong inhibitory activity against α-glucosidase, suggesting potential for development as a treatment for diabetes . The kinetic studies revealed that this compound has an uncompetitive mode of inhibition against the α-glucosidase enzyme .
Application in Antimicrobial Research
- Specific Scientific Field : Antimicrobial Research
- Summary of the Application : A novel series of pyridazine-triazole hybrid molecules, which are structurally similar to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, were prepared and evaluated for their antimicrobial activity . These compounds were tested against a variety of bacterial and fungal strains, and some showed promising results .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their antimicrobial activity was evaluated using the disk diffusion method . The minimum inhibitory concentration (MIC) of each compound was determined .
- Summary of Results or Outcomes : Some of the synthesized compounds showed significant antimicrobial activity against certain bacterial and fungal strains . These results suggest that these compounds could potentially be developed into new antimicrobial agents .
Safety And Hazards
Orientations Futures
A study discusses the potential of a new hybrid compound of chalcone-salicylate, synthesized using a linker mode approach, as an anticancer agent candidate . This suggests that “Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate” and similar compounds could potentially be explored for their anticancer properties in future research.
Propriétés
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPPVAYPZOORBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374883 | |
| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
27834-99-7 | |
| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27834-99-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)









